3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The molecule also features a benzofuro[3,2-d]pyrimidine-2,4-dione moiety, which is a type of fused ring system found in various bioactive compounds .
Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches : Research on similar pyrimidine derivatives has explored various synthetic routes to obtain compounds with potential biological activities. One study detailed the synthesis and characterization of pyrimidine derivatives, emphasizing the strategic use of different starting materials and conditions to achieve desired functionalities and structural features (Rauf et al., 2010).
Applications in Scientific Research
Catalytic and Antitumor Activities : Pyrimidine derivatives have been investigated for their catalytic properties and antitumor activities. A particular study synthesized a series of pyrimidine derivatives coordination complexes, examining their structures and potential as catalysts and in antitumor applications. Some complexes showed promising results, highlighting the versatility of pyrimidine-based compounds in medicinal chemistry (Lu et al., 2015).
Herbicidal Activity : Pyrido[2,3-d]pyrimidine derivatives were investigated for their herbicidal activity and mechanism of action as protoporphyrinogen oxidase inhibitors. This study identified compounds with significant herbicidal potential, showcasing the application of pyrimidine derivatives in agricultural chemistry (Wang et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16-11-13-25(14-12-16)20(28)15-26-21-18-9-5-6-10-19(18)31-22(21)23(29)27(24(26)30)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKXHDMMOZTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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